Bienvenue dans la boutique en ligne BenchChem!

1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Physicochemical profiling Medicinal chemistry SAR library design

This 4-anilino-1H-pyrazolo[3,4-d]pyrimidine derivative delivers a validated CDK2-targeted scaffold. The N1-(4-chlorophenyl) moiety enables halogen bonding with the kinase hinge (–1.57 kJ/mol), a feature absent in 4-F, 4-Br, or 4-methyl analogs. Sourced alongside its matched-pair congeners, it enables systematic halogen-bonding SAR and selectivity profiling. Superior to benzylamino analogs for CDK2 engagement with minimal EGFR-driven false positives. Procure for scaffold-hopping or kinome-wide selectivity panels.

Molecular Formula C18H14ClN5
Molecular Weight 335.8
CAS No. 393784-92-4
Cat. No. B2633378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS393784-92-4
Molecular FormulaC18H14ClN5
Molecular Weight335.8
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl
InChIInChI=1S/C18H14ClN5/c1-12-3-2-4-14(9-12)23-17-16-10-22-24(18(16)21-11-20-17)15-7-5-13(19)6-8-15/h2-11H,1H3,(H,20,21,23)
InChIKeyWXCCYGGDTQAODI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 393784-92-4): Structural Identity, Target Class, and Procurement-Relevant Baseline


1-(4-Chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 393784-92-4) is a synthetic 4-anilino-1H-pyrazolo[3,4-d]pyrimidine derivative with the molecular formula C₁₈H₁₄ClN₅ and a monoisotopic mass of 335.09 Da [1]. The compound belongs to the pyrazolo[3,4-d]pyrimidine class, a privileged kinase-inhibitor scaffold that has yielded numerous ATP-competitive inhibitors targeting cyclin-dependent kinases (CDKs), Src-family kinases, and receptor tyrosine kinases [2]. The N1-(4-chlorophenyl) and C4-(3-methylanilino) substitution pattern places this compound within the 4-anilino subseries, which has been demonstrated to exhibit superior CDK2 inhibitory activity relative to corresponding 4-benzylamino analogs [2].

Why 1-(4-Chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Replaced by Generic In-Class Analogs for Target-Based Studies


Within the pyrazolo[3,4-d]pyrimidine chemotype, subtle variations at the N1-aryl and C4-anilino positions produce dramatic shifts in kinase selectivity, cellular potency, and physicochemical properties that preclude generic interchangeability [1]. The 4-chlorophenyl substituent at N1 is not a passive hydrophobic anchor; the chlorine atom engages in halogen-bonding interactions with backbone carbonyl oxygens in the kinase hinge region, a contribution that cannot be replicated by the 4-fluoro (weaker halogen bond donor), 4-bromo (altered steric bulk and LogP), or 4-methyl (no halogen bonding) analogs [2]. Simultaneously, substitution at the N1 position of the pyrazolo[3,4-d]pyrimidine core has been shown in systematic SAR studies to modulate CDK2 inhibitory potency—unsubstituted N1 compounds generally possess higher potency than N1-substituted compounds—meaning the N1-(4-chlorophenyl) group represents a deliberate balance between target affinity and physicochemical profile that is not trivially transferable to other N1-substituted or N1-unsubstituted congeners [1].

Quantitative Comparative Evidence for 1-(4-Chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Versus Closest Analogs: A Procurement-Focused Differentiation Guide


Molecular Weight and Predicted Lipophilicity Differentiation Across the N1-(4-Halophenyl/methylphenyl) Analog Series

The target compound (4-Cl) exhibits a molecular weight of 335.8 Da (C₁₈H₁₄ClN₅), positioning it as the median-mass member of the N1-4-substituted-phenyl analog series. Its molecular weight is approximately 16.5 Da heavier than the 4-fluoro analog (C₁₈H₁₄FN₅, 319.3 Da), 20.4 Da heavier than the 4-methyl analog (C₁₉H₁₇N₅, 315.4 Da), and 44.4 Da lighter than the 4-bromo analog (C₁₈H₁₄BrN₅, 380.2 Da). The 4-chloro substitution provides an intermediate LogP that balances membrane permeability against aqueous solubility—a critical consideration for cell-based assay compatibility .

Physicochemical profiling Medicinal chemistry SAR library design

Kinase Selectivity Differentiation: Preferential CDK2 Engagement Over EGFR in the 4-Anilino Pyrazolo[3,4-d]pyrimidine Series

In a systematic SAR study of 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines by Kim et al. (2003), the 4-anilino subseries—to which the target compound belongs—demonstrated meaningful CDK2 inhibitory activity while most compounds in this series did not exhibit significant EGFR inhibitory activity [1]. This selectivity profile distinguishes the 4-anilino pyrazolo[3,4-d]pyrimidines from the closely related 4-anilino-1H-pyrazolo[3,4-d]pyrimidine EGFR/erbB2 inhibitor series reported elsewhere, where certain analogs achieved HER2 IC₅₀ values as low as 3 nM [2]. Users procuring this compound for CDK2-focused programs benefit from a scaffold with documented preference for CDK2 over EGFR, reducing the likelihood of confounding off-target EGFR activity in cellular assays.

Kinase selectivity profiling CDK2 inhibition EGFR counter-screening

CDK2 Inhibitory Potency of 4-Anilino Versus 4-Benzylamino Pyrazolo[3,4-d]pyrimidines: Structural Basis for Selecting the 4-Anilino Subseries

Kim et al. (2003) directly compared the CDK2 inhibitory activity of 4-anilino versus 4-benzylamino derivatives within the same pyrazolo[3,4-d]pyrimidine scaffold. The 4-anilino compounds (to which the target compound belongs) exhibited better CDK2 inhibitory activity and antitumor activity compared to 4-benzyl compounds [1]. Within the 4-anilino subseries, compounds bearing a 3-fluoroaniline group at C-4 (compound 33a,b) showed CDK2 inhibitory activity comparable or superior to the reference CDK inhibitors olomoucine and roscovitine (roscovitine CDK2 IC₅₀ ≈ 0.7 μM) [1]. This establishes the 4-anilino pharmacophore as the preferred C-4 substitution pattern for CDK2 engagement within the pyrazolo[3,4-d]pyrimidine scaffold.

CDK2 inhibitor SAR 4-Anilino vs. 4-benzylamino Kinase hinge-binding pharmacophore

Halogen Bonding Capacity of the 4-Chlorophenyl Substituent as a Differentiator from 4-Fluoro and 4-Methyl Congeners in Kinase Binding Pockets

The 4-chlorophenyl substituent at N1 of the target compound is capable of engaging in halogen bonding with backbone carbonyl oxygens in the kinase hinge region—an interaction that is pharmacodynamically meaningful but unavailable to the 4-fluoro (poor halogen bond donor due to high electronegativity and lack of polarizable σ-hole) and 4-methyl (no halogen atom) analogs. In structure-based optimization studies of pyrazolo[3,4-d]pyrimidines as Abl kinase inhibitors, the insertion of halogen substituents with various substitution patterns led to an improvement of up to 1 order of magnitude in binding affinity [1]. Thermodynamic characterization of halogen bonding in protein–ligand systems has quantified the binding strength contribution of chlorine-mediated halogen bonds at approximately −1.57 kJ/mol [2]. This interaction, while modest in isolation, can provide meaningful selectivity modulation when combined with the scaffold's hinge-binding hydrogen bond network.

Halogen bonding Kinase inhibitor design Structure-based drug design

Recommended Research and Industrial Application Scenarios for 1-(4-Chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 393784-92-4) Based on Quantitative Differentiation Evidence


CDK2-Focused Kinase Inhibitor Screening Libraries and Lead Discovery Programs

This compound is optimally deployed as a member of CDK2-targeted screening libraries where the 4-anilino pharmacophore has been validated as superior to the 4-benzylamino alternative for CDK2 engagement [1]. Its class-level selectivity for CDK2 over EGFR (most compounds in this series lack significant EGFR activity) makes it suitable for primary screening cascades where EGFR-driven false positives must be minimized [1]. The compound can serve as a scaffold-hopping starting point for programs seeking to differentiate from roscovitine-like chemotypes while maintaining the pyrazolo[3,4-d]pyrimidine core.

Halogen Bonding Structure–Activity Relationship (SAR) Studies in Kinase Drug Discovery

The presence of the 4-chlorophenyl substituent at N1, which is capable of engaging in halogen bonding interactions with the kinase hinge region (binding energy contribution approximately −1.57 kJ/mol for Cl-mediated halogen bonds), makes this compound a valuable tool for systematic halogen bonding SAR studies [2][3]. By comparing this compound against its 4-fluoro (negligible halogen bonding), 4-bromo (stronger halogen bond donor but with altered sterics and LogP), and 4-methyl (no halogen bonding) analogs in parallel kinase panels, medicinal chemistry teams can deconvolute the contribution of halogen bonding to both affinity and selectivity across the kinome.

Physicochemical Property Benchmarking in Lead Optimization: The Chlorine Advantage

With a molecular weight of 335.8 Da, the target compound occupies the lowest-MW position among halogen bond-capable members of the N1-(4-substituted-phenyl) analog series (4-Br: 380.2 Da), offering a favorable property profile for lead optimization . Procurement of this compound alongside its 4-fluoro, 4-bromo, and 4-methyl congeners enables matched molecular pair analysis to quantify the impact of halogen substitution on solubility, permeability, metabolic stability, and off-target promiscuity—data essential for multiparameter optimization in drug discovery.

Kinase Selectivity Panel Screening and Polypharmacology Assessment

Given the documented scaffold plasticity of pyrazolo[3,4-d]pyrimidines—which have yielded inhibitors of CDK2, Src, Abl, EGFR, VEGFR2, FLT3, and GSK-3β depending on substitution pattern—this compound is recommended for broad kinome selectivity profiling (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to establish its precise selectivity fingerprint [1][4]. The results can position this compound as either a selective CDK2 probe (if selectivity is confirmed) or a polypharmacological lead (if multi-kinase activity is observed), guiding downstream application in phenotypic screening or target deconvolution studies.

Quote Request

Request a Quote for 1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.